molecular formula C14H12N2O3 B8769000 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid CAS No. 129498-34-6

3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid

Cat. No. B8769000
M. Wt: 256.26 g/mol
InChI Key: GGCTZXGFWKXKFC-UHFFFAOYSA-N
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Patent
US05204364

Procedure details

A solution of 3,4-dihydro-3(1H-imidazol-1-ylmethyl)-4-hydroxy-2H-1-benzopyran-6-carboxylic acid (3.0 g) in glacial acetic acid (60 ml) and concentrated sulfuric acid (30 ml) is heated at 80° C. for 3 hours. After cooling, the reaction mixture is poured into crushed ice, neutralized with ammonium hydroxide and extracted with methylene chloride. The organic layer is dried over sodium sulfate and evaporated to dryness. The resulting residue is treated with ethyl ether to give 1.5 g of 3-(1H-imidazol-1-ylmethyl)-2H-1-benzopyran-6-carboxylic acid, m.p. 258°-259°.
Name
3,4-dihydro-3(1H-imidazol-1-ylmethyl)-4-hydroxy-2H-1-benzopyran-6-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH:7]2[CH:12](O)[C:11]3[CH:14]=[C:15]([C:18]([OH:20])=[O:19])[CH:16]=[CH:17][C:10]=3[O:9][CH2:8]2)[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[NH4+]>C(O)(=O)C.S(=O)(=O)(O)O>[N:1]1([CH2:6][C:7]2[CH2:8][O:9][C:10]3[CH:17]=[CH:16][C:15]([C:18]([OH:20])=[O:19])=[CH:14][C:11]=3[CH:12]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
3,4-dihydro-3(1H-imidazol-1-ylmethyl)-4-hydroxy-2H-1-benzopyran-6-carboxylic acid
Quantity
3 g
Type
reactant
Smiles
N1(C=NC=C1)CC1COC2=C(C1O)C=C(C=C2)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture is poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The resulting residue is treated with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC=1COC2=C(C1)C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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